Enzalutamide N-2'-(Trifluoromethyl)benzonitrile Enzalutamide N-2'-(Trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568077
InChI: InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41)
SMILES:
Molecular Formula: C28H16F7N5O2S
Molecular Weight: 619.5 g/mol

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC18568077

Molecular Formula: C28H16F7N5O2S

Molecular Weight: 619.5 g/mol

* For research use only. Not for human or veterinary use.

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile -

Specification

Molecular Formula C28H16F7N5O2S
Molecular Weight 619.5 g/mol
IUPAC Name N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41)
Standard InChI Key AVWQVJBNUKLVAX-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Introduction

Structural and Chemical Identity of Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

Molecular Architecture

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile (C₁₉H₁₀F₆N₄S) consists of two aromatic rings connected by a thiourea (-N-C(=S)-N-) linkage. Each benzene ring bears a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, creating a symmetrical structure . The electron-withdrawing nature of these substituents enhances stability and influences reactivity during synthesis .

Key Structural Features

  • Thiourea Core: Provides hydrogen-bonding capacity, affecting solubility and crystallinity.

  • Trifluoromethyl Groups: Impart metabolic resistance and lipophilicity, critical for blood-brain barrier penetration in prostate cancer therapy .

  • Cyanophenyl Moieties: Facilitate π-π stacking interactions in solid-state forms .

Nomenclature and Synonyms

The compound is systematically named 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea but is interchangeably referred to as:

  • Enzalutamide Impurity 33

  • N,N'-Bis[3-(trifluoromethyl)-4-cyanophenyl]thiourea

  • CAS 1839619-50-9

Synthetic Pathways and Optimization Strategies

Conventional Synthesis via Thiophosgene

4-Amino-2-(CF₃)benzonitrile+Cl₂C=S4-NCS-2-(CF₃)benzonitrile+2HCl\text{4-Amino-2-(CF₃)benzonitrile} + \text{Cl₂C=S} \rightarrow \text{4-NCS-2-(CF₃)benzonitrile} + 2\text{HCl}

Challenges

  • Low Yield: Initial methods yielded ≤25% due to side reactions .

  • Safety Risks: Thiophosgene exposure requires specialized handling .

Improved Catalytic Methods

The Indion 190 resin-catalyzed method eliminates thiophosgene by using toluene as a solvent and reflux conditions (180–240 min) :

Procedure

  • Reactants: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (2.5 mmol), N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide (1.0 mmol), Indion 190 resin (15 mol%).

  • Conditions: Reflux in toluene, monitored by TLC (ethyl acetate/n-hexane = 0.5:9.5) .

  • Workup: Filtration, distillation, and recrystallization in ethanol/n-heptane .

Advantages

  • Yield: 85–92% .

  • Purity: >99.5% by HPLC .

Patent Innovations

WO2016051423A2 discloses a thiophosgene-free route using in situ isothiocyanate generation from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (CS₂) :

4-NH₂-2-(CF₃)benzonitrile+CS₂Base4-NCS-2-(CF₃)benzonitrile+H₂S\text{4-NH₂-2-(CF₃)benzonitrile} + \text{CS₂} \xrightarrow{\text{Base}} \text{4-NCS-2-(CF₃)benzonitrile} + \text{H₂S}

Key Parameters

  • Solvent: Dimethylacetamide (DMAC) or N-methylpyrrolidone (NMP).

  • Temperature: 80–100°C.

  • Purity: 99.8% after recrystallization .

Analytical Characterization and Quality Control

Spectroscopic Data

Infrared (IR) Spectroscopy

  • Peaks: 2233 cm⁻¹ (C≡N stretch), 1768–1628 cm⁻¹ (C=O/C=S), 1312 cm⁻¹ (C-F) .

¹H NMR (300 MHz, DMSO-d₆)

  • δ 8.21 (s, 2H, Ar-H), 7.89–7.92 (m, 4H, Ar-H), 3.01 (s, 3H, N-CH₃) .

Mass Spectrometry

  • m/z: 464.1 [M+H]⁺ .

Regulatory Limits

The European Pharmacopoeia specifies a maximum allowable limit of 0.15% for this impurity in enzalutamide APIs . Advanced chromatographic methods (e.g., UPLC-PDA) achieve detection limits of 0.02% .

Mechanistic Role in Enzalutamide Synthesis

Cyclization Dynamics

The thiourea intermediate facilitates intramolecular cyclization to form enzalutamide’s hydantoin core. Microwave-assisted methods (100°C, 11 hours) initially dominated but faced scalability issues . Modern thermal methods (reflux in DMF, 8 hours) achieve comparable yields (78%) without specialized equipment .

Byproduct Formation

Over-reaction or incomplete purification generates derivatives like 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-N-methylbenzamide (Figure 14 in ), necessitating iterative recrystallization .

Pharmaceutical and Industrial Implications

Cost-Benefit Analysis

Traditional vs. Catalytic Routes

ParameterThiophosgene Method Indion 190 Method
Yield25%92%
Purity98.5%99.5%
Reaction Time11 hours4 hours
Toxicity RiskHighLow

Environmental Impact

Indion 190 resin reduces waste solvent volume by 40% compared to thiophosgene routes, aligning with green chemistry principles .

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